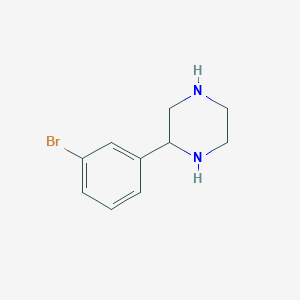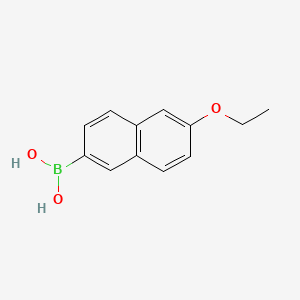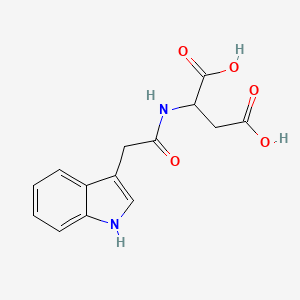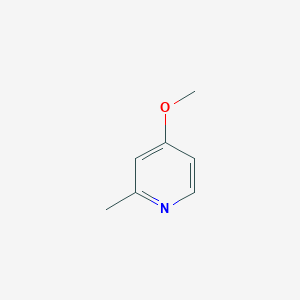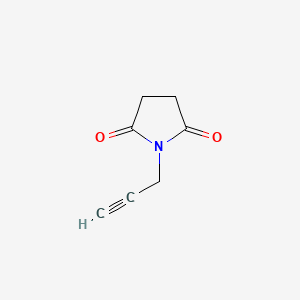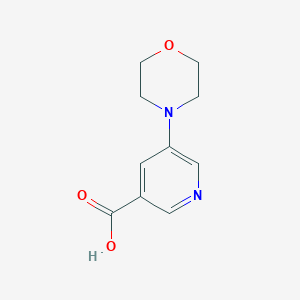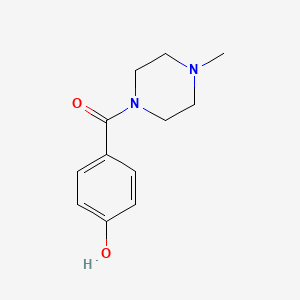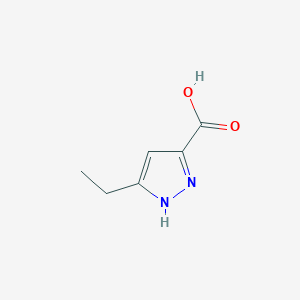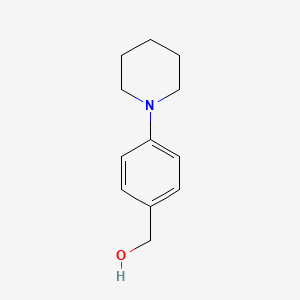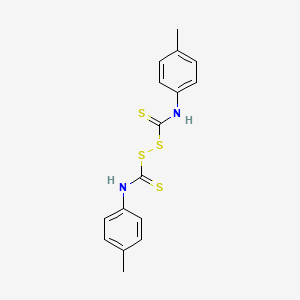
萘酚 AS-D 乙酸酯
描述
Naphthol AS-D acetate is a chemical compound with the molecular formula C20H17NO3. It is known for its role as an agonist of the acetylcholine receptor, facilitating the transmission of acetylcholine’s effects on the nervous system . This compound is also referred to as Naphthol AS-D acetate .
科学研究应用
Naphthol AS-D acetate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Industry: Utilized in the production of dyes and pigments due to its chemical properties.
作用机制
Target of Action
Naphthol AS-D acetate, also known as 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate or 3-(o-tolylcarbamoyl)naphthalen-2-yl acetate, primarily targets the acetylcholine receptor . The acetylcholine receptor plays a crucial role in transmitting signals in the nervous system .
Mode of Action
Naphthol AS-D acetate acts as an agonist of the acetylcholine receptor . By binding to the receptor, it triggers a signaling cascade, which results in the release of neurotransmitters like glutamate and GABA . This facilitates the transmission of acetylcholine’s effects on the nervous system .
Biochemical Pathways
The biochemical pathways affected by Naphthol AS-D acetate involve the hydrolysis of ester linkages . This process liberates free naphthol compounds, which then couple with a diazonium compound to form highly colored deposits at sites of enzyme activity . This reaction is commonly used in the histochemical detection of nonspecific esterases .
Result of Action
The molecular and cellular effects of Naphthol AS-D acetate’s action are primarily observed in the nervous system due to its interaction with the acetylcholine receptor . The compound’s action results in the release of neurotransmitters like glutamate and GABA, which play key roles in neural signaling .
Action Environment
The action, efficacy, and stability of Naphthol AS-D acetate can be influenced by various environmental factors. For instance, the pH level can affect the activity of the esterases that the compound targets . Additionally, the presence of certain ions, such as magnesium ions, is important in retaining esterases in their natured state during enzyme extraction .
生化分析
Biochemical Properties
2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate acts as an agonist of the acetylcholine receptor, facilitating the transmission of acetylcholine’s effects on the nervous system . By binding to the receptor, it triggers a signaling cascade that results in the release of neurotransmitters such as glutamate and GABA . This interaction highlights the compound’s role in modulating neurotransmission and influencing nervous system function.
Cellular Effects
The effects of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate on various cell types and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with the acetylcholine receptor can lead to changes in intracellular calcium levels, which in turn can impact various cellular activities such as muscle contraction, neurotransmitter release, and gene expression .
Molecular Mechanism
At the molecular level, 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate exerts its effects through binding interactions with biomolecules. By acting as an agonist of the acetylcholine receptor, it facilitates the transmission of acetylcholine’s effects, leading to the activation of downstream signaling pathways . This activation can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades .
Dosage Effects in Animal Models
The effects of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on nervous system function, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and effects on cellular function .
Transport and Distribution
The transport and distribution of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, ultimately influencing its activity and function .
Subcellular Localization
The subcellular localization of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate is an important factor in determining its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthol AS-D acetate can be achieved through various synthetic routes. One common method involves the reaction of 3-naphthyl acetate with o-methylphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Naphthol AS-D acetate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the final product .
化学反应分析
Types of Reactions
Naphthol AS-D acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthyl derivatives.
相似化合物的比较
Similar Compounds
Naphthol AS: Another naphthyl acetate derivative with similar chemical properties.
Naphthol AS-BI: A related compound used in dye production.
Naphthol AS-OL: Another derivative with applications in organic synthesis.
Uniqueness
Naphthol AS-D acetate is unique due to its specific interaction with the acetylcholine receptor, making it particularly valuable in neurological research and potential therapeutic applications .
属性
IUPAC Name |
[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13-7-3-6-10-18(13)21-20(23)17-11-15-8-4-5-9-16(15)12-19(17)24-14(2)22/h3-12H,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRFWCJXRSRVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200777 | |
| Record name | 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-66-5 | |
| Record name | 3-(Acetyloxy)-N-(2-methylphenyl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[N-(o-methylphenyl)carbamoyl]-3-naphthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


